molecular formula C11H20N2O4 B14694615 1,3-Propanediol, 2-cyclohexyl-, dicarbamate CAS No. 25462-34-4

1,3-Propanediol, 2-cyclohexyl-, dicarbamate

Cat. No.: B14694615
CAS No.: 25462-34-4
M. Wt: 244.29 g/mol
InChI Key: FZTUYJOGFLNTCH-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-cyclohexyl-, dicarbamate is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and two carbamate groups attached to a 1,3-propanediol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-cyclohexyl-, dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediol, 2-cyclohexyl-, dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-cyclohexyl-, dicarbamate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

25462-34-4

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(3-carbamoyloxy-2-cyclohexylpropyl) carbamate

InChI

InChI=1S/C11H20N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h8-9H,1-7H2,(H2,12,14)(H2,13,15)

InChI Key

FZTUYJOGFLNTCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(COC(=O)N)COC(=O)N

Origin of Product

United States

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